4-methyl-6-phenoxy-2-pyrimidinethiol

Description

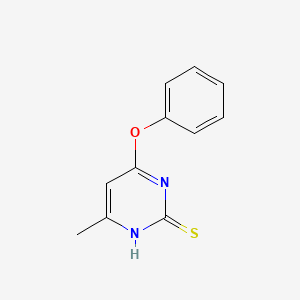

4-Methyl-6-phenoxy-2-pyrimidinethiol is a pyrimidine derivative characterized by a thiol (-SH) group at position 2, a phenoxy substituent at position 6, and a methyl group at position 2. Pyrimidine derivatives are widely utilized in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity . The thiol group confers reactivity, enabling disulfide bond formation or metal coordination, which may enhance interactions with biological targets .

Properties

IUPAC Name |

6-methyl-4-phenoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8-7-10(13-11(15)12-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLMLBIMLWDCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Pyrimidine derivatives, including 4-methyl-6-phenoxy-2-pyrimidinethiol, have been studied for their antimicrobial properties. Research indicates that certain pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, related pyrimidine compounds have shown zones of inhibition against pathogenic bacterial strains and effective antifungal activity against species like Fusarium oxysporum . The incorporation of the phenoxy group may enhance these biological activities by improving the compound's lipophilicity and membrane permeability.

Pharmacological Applications

The compound's structural features suggest potential applications in developing pharmaceuticals targeting various diseases. Pyrimidines are known for their role in nucleic acid metabolism and are often explored for their anti-cancer properties. The thiol group may also contribute to redox activity, potentially making this compound a candidate for further pharmacological evaluation .

Agricultural Uses

Herbicide Development

Compounds similar to this compound are integral in the formulation of herbicides due to their selective toxicity towards specific plant species. Aryloxyphenoxy propionates, a class of herbicides derived from pyrimidine structures, are noted for their efficacy and low toxicity to non-target species . The synthesis of such derivatives can lead to the development of new herbicides that offer improved control over resistant weed species.

Material Science

Polymer Additives

In materials science, pyrimidine derivatives are increasingly being utilized as additives in polymers. They can enhance thermal stability and flame retardancy in plastics and coatings due to their aromatic nature and ability to form strong intermolecular interactions . The incorporation of this compound into polymer matrices could improve the performance characteristics of these materials.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Compounds

Structural and Functional Group Variations

Key structural differences among related pyrimidines influence their physicochemical properties and bioactivity:

Table 1: Substituent Comparison and Properties

Spectroscopic and Computational Insights

- Quantum Chemical Studies: Comparative analyses of 2-amino-4-methoxy-6-methylpyrimidine reveal that substituents like methoxy and methylthio alter dipole moments and HOMO-LUMO gaps, impacting reactivity .

Q & A

Basic: How can researchers optimize synthetic routes for 4-methyl-6-phenoxy-2-pyrimidinethiol to improve yield and purity?

Methodological Answer:

Synthetic optimization requires careful control of reaction parameters. For example, thionyl chloride-mediated functionalization (e.g., chlorination or sulfonation) at controlled temperatures (e.g., 298 K) and stoichiometric ratios can enhance efficiency . Metal-free protocols, such as those used for fluorinated pyrimidines, may also apply, where solvent selection (e.g., dichloromethane) and recrystallization (petroleum ether/ethyl acetate mixtures) improve purity . Comparative studies of substituent effects (e.g., methoxy vs. phenoxy groups) can guide regioselectivity adjustments .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation . X-ray crystallography, as demonstrated for related pyrimidines, provides precise bond lengths and dihedral angles (e.g., 64.2° between pyrimidine and benzene rings), validating stereoelectronic effects . High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with UV detection ensures purity, particularly for intermediates prone to byproducts (e.g., sulfonamide derivatives) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrimidine analogs, such as this compound?

Methodological Answer:

Discrepancies often arise from structural nuances (e.g., substitution patterns) or assay conditions. A systematic approach includes:

- Comparative SAR Studies : Evaluate analogs like 2-(benzylamino)-6-methylpyrimidin-4-ol (varying substituents) to isolate pharmacophoric groups .

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., pH, solvent polarity) to minimize variability .

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects (e.g., electron-withdrawing phenoxy groups) on binding affinity .

Advanced: What strategies enable selective functionalization of the pyrimidine core in this compound?

Methodological Answer:

Selective functionalization relies on protecting group strategies and reaction kinetics:

- Protection of Thiol Groups : Use tert-butoxycarbonyl (Boc) or trityl groups to prevent undesired sulfur oxidation during nitration or amidation .

- Electrophilic Aromatic Substitution : Activate the pyrimidine ring via electron-donating substituents (e.g., methoxy) for regioselective halogenation .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids can introduce diverse aryl/heteroaryl groups at the 6-position .

Basic: How should researchers validate the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 354–356 K for related compounds) .

- Accelerated Degradation Studies : Expose the compound to UV light, humidity, or oxidative environments (H₂O₂) to identify degradation pathways .

- pH-Dependent Stability : Use buffer solutions (pH 1–13) and monitor via HPLC to detect hydrolysis or tautomerization .

Advanced: What methodologies address the low solubility of this compound in aqueous systems for in vitro studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water or ethanol-water mixtures (≤5% organic phase) to maintain bioactivity .

- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.